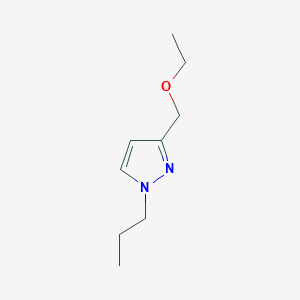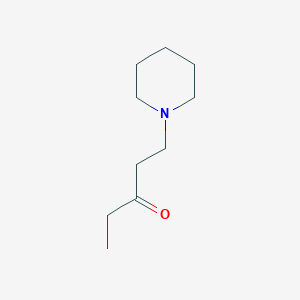![molecular formula C11H11N5 B2548674 5-(1-Ethyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-c]pyridine CAS No. 1956331-40-0](/img/structure/B2548674.png)
5-(1-Ethyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-c]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 5-(1-Ethyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-c]pyridine is a heterocyclic compound that is part of a class of molecules that contain multiple nitrogen atoms within their ring structures. These types of compounds are of interest due to their potential applications in pharmaceuticals, agrochemicals, and as materials due to their unique chemical properties.
Synthesis Analysis
The synthesis of related pyrazolo[3,4-b]pyridine derivatives is described in the literature. For instance, ethyl 5-amino-3-oxo-1,2-dihydro-1H-pyrazole-1-carboxylate can undergo selective cyclocondensation with 1,3-dicarbonyl compounds to give ethyl 3-oxo-1,2-dihydro-pyrazolo[3,4-b]pyridine-1-carboxylates, which can then be converted to their 1-unsubstituted analogs . Although this does not directly describe the synthesis of this compound, it provides insight into the synthetic routes that could be adapted for its synthesis.
Molecular Structure Analysis
The molecular structure of pyrazolo[3,4-c]pyridine derivatives is characterized by a fused bicyclic ring system that includes a pyrazole and a pyridine ring. The presence of multiple nitrogen atoms within the ring system can influence the electronic distribution and the reactivity of the compound. The specific substitution pattern on the rings, such as the ethyl group at the 1-position of the pyrazole ring, can further modify the compound's properties.
Chemical Reactions Analysis
The reactivity of pyrazolo[3,4-c]pyridine derivatives can be quite diverse. For example, the cascade reaction of ethyl pyrazole-5-carboxylate with α, β-unsaturated ester leads to the formation of 4-hydroxy pyrazolo[1,5-a]pyridine derivatives . This indicates that the pyrazole moiety can participate in tandem reactions to form complex heterocyclic structures. While this does not directly address the chemical reactions of this compound, it suggests potential reactivity that could be explored for this compound.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazolo[3,4-c]pyridine derivatives would be influenced by their molecular structure. For instance, the strong fluorescence observed in solutions of pyrazolo[1,5-a]pyridine derivatives suggests that similar compounds could also exhibit interesting optical properties. The presence of nitrogen atoms and the specific substituents can affect the compound's solubility, stability, and reactivity.
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity
Synthesis of Pyrazolopyridine Derivatives : Research by Lebedˈ et al. (2012) demonstrated the selective cyclocondensation of ethyl 5-amino-3-oxo-1,2-dihydro-1H-pyrazole-1-carboxylate with 1,3-dicarbonyl compounds, leading to ethyl 3-oxo-1,2-dihydro-pyrazolo[3,4-b]pyridine-1-carboxylates. This study highlights the compound's utility in synthesizing partially hydrogenated pyrazolo[3,4-b]pyridin-3-ones, which could have various biological applications.
Development of Antimicrobial and Anticancer Agents : A study by Hafez et al. (2016) synthesized novel derivatives of pyrazolo[4,3-d]-pyrimidine from ethyl 4-amino-3-(4-chlorophenyl)-pyrazol-5-carboxylate, evaluating their antimicrobial and anticancer activities. The study found that certain derivatives exhibited higher anticancer activity than the reference drug, showcasing the potential of this chemical structure in medicinal chemistry.
Antiviral Activity Research : Bernardino et al. (2007) synthesized new derivatives of 4-(phenylamino)-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid and evaluated their inhibitory effects on viruses such as Herpes simplex, Mayaro virus, and vesicular stomatitis virus. Their research, detailed here, demonstrates the compound's relevance in developing new antiviral agents.
Synthetic Methodologies and Applications
Regioselective Synthesis : Nikpassand et al. (2010) reported a regioselective synthesis of fused polycyclic 4-aryl-3-methyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridines using ultrasound irradiation, a method that offers rapid synthesis and excellent yields. This study, available here, highlights the compound's role in facilitating efficient synthetic pathways.
Fluorescence Properties : Yan et al. (2018) developed a cascade reaction leading to 4-hydroxy pyrazolo[1,5-a]pyridine derivatives with strong fluorescence in solutions. Their work, discussed here, opens up possibilities for using such compounds in fluorescence-based applications.
X-ray Powder Diffraction Data : Wang et al. (2017) provided X-ray powder diffraction data for a related compound, useful in the synthesis of anticoagulants like apixaban. The detailed study can be found here, emphasizing the compound's importance in pharmaceutical synthesis.
Eigenschaften
IUPAC Name |
5-(1-ethylpyrazol-4-yl)-1H-pyrazolo[3,4-c]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N5/c1-2-16-7-9(5-14-16)10-3-8-4-13-15-11(8)6-12-10/h3-7H,2H2,1H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUMGMPHSLDFEEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)C2=NC=C3C(=C2)C=NN3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 3-({[5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]carbonyl}amino)benzoate](/img/structure/B2548592.png)


![Methyl 4-{[({5-[(4-bromophenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}thio)acetyl]amino}benzoate](/img/no-structure.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(2-((4-fluorobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-4-yl)acetamide](/img/structure/B2548600.png)
![5-Chloro-3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-c]quinazoline](/img/structure/B2548601.png)

![N-(2-(1H-pyrazol-1-yl)ethyl)-N-(benzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2548606.png)

![Oxiran-2-yl-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]methanone](/img/structure/B2548608.png)
![1-(4-fluorophenyl)-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2548609.png)
![3-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylcarbonyl)-1-(4-methylphenyl)-1H-pyrido[2,3-e][1,3,4]thiadiazine 4,4-dioxide](/img/structure/B2548611.png)
![5-((2,6-Dimethylmorpholino)(m-tolyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2548612.png)
